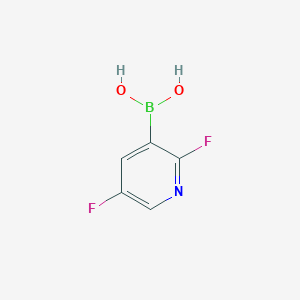

(2,5-Difluoropyridin-3-yl)boronic acid

Descripción

(2,5-Difluoropyridin-3-yl)boronic acid is a fluorinated pyridine-based boronic acid derivative. Its structure features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and a boronic acid (-B(OH)₂) group at the 3-position. The electron-withdrawing fluorine substituents modulate the compound’s electronic properties, including Lewis acidity and pKa, which are critical for applications in Suzuki-Miyaura cross-coupling reactions, drug design, and sensor development .

Propiedades

IUPAC Name |

(2,5-difluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBXMHAWGCNDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681014 | |

| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872041-95-7 | |

| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-3-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by reaction with a boron-containing reagent. For example, a common method involves the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by treatment with trimethyl borate and subsequent hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production methods for (2,5-Difluoropyridin-3-yl)boronic acid are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow processes and the use of automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: (2,5-Difluoropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of coupling reactions, including Chan-Lam coupling and Petasis reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Chan-Lam Coupling: Utilizes a copper catalyst and an amine or alcohol as the coupling partner.

Petasis Reaction: Involves the use of an amine, an aldehyde, and the boronic acid under mild conditions.

Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

(2,5-Difluoropyridin-3-yl)boronic acid is recognized for its potential as a pharmaceutical building block. The compound can serve as an essential intermediate in the synthesis of various bioactive molecules. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds critical for constructing complex organic structures. This capability makes it attractive for developing new drugs targeting diseases such as cancer and neurodegenerative disorders .

1.2 Inhibition of Tropomyosin Receptor Kinases

Research has indicated that (2,5-Difluoropyridin-3-yl)boronic acid may act as an inhibitor of tropomyosin receptor kinases (Trk), which are implicated in several cancers and neurological conditions. The presence of fluorine atoms enhances the compound's lipophilicity and electronic properties, potentially improving its binding affinity to biological targets. This aspect is crucial for designing therapeutics aimed at modulating Trk activity.

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

The boronic acid group of (2,5-Difluoropyridin-3-yl)boronic acid enables it to participate effectively in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in synthesizing pharmaceuticals and agrochemicals. By incorporating this difluorinated pyridine moiety into larger molecular frameworks, researchers can create compounds with enhanced biological activity or improved pharmacokinetic properties .

2.2 Synthesis of Novel Compounds

The ability to introduce the difluoropyridine unit into various organic molecules allows for the exploration of new chemical entities with diverse functionalities. This versatility is particularly valuable in drug discovery, where novel compounds can be screened for biological activity against specific targets.

Case Studies

3.1 Case Study: Anticancer Activity

A study explored the anticancer potential of compounds derived from (2,5-Difluoropyridin-3-yl)boronic acid through structure-activity relationship (SAR) analysis. The research found that modifications to the difluoropyridine moiety significantly impacted the compounds' potency against various cancer cell lines. The findings suggest that the incorporation of this compound could lead to new anticancer agents with improved efficacy and selectivity .

3.2 Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of (2,5-Difluoropyridin-3-yl)boronic acid derivatives in models of neurodegeneration. The results indicated that certain derivatives exhibited protective effects on neuronal cells under oxidative stress conditions, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (2,5-Difluoropyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which then undergoes transmetalation with a metal catalyst (such as palladium) to form a new carbon-carbon bond . In biological systems, boronic acids can act as reversible covalent inhibitors by forming complexes with diols or other nucleophilic groups on biomolecules .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares (2,5-Difluoropyridin-3-yl)boronic acid with similar fluorinated boronic acids:

Key Observations :

- Fluorine Positioning : The 2,5-difluoro substitution on the pyridine ring creates distinct electronic effects compared to 2,6-difluoro isomers. The through-space electron withdrawal in 2,5-difluoro derivatives may enhance Lewis acidity more effectively than through-bond effects in 2,6-difluoro analogs .

Acidity and Reactivity

- pKa Trends : Fluorine substituents lower the pKa of boronic acids by stabilizing the conjugate base (boronate). For 2,6-diarylphenylboronic acids, pKa values remain similar (~7–8), suggesting balanced stabilization of both acid and boronate forms . (2,5-Difluoropyridin-3-yl)boronic acid likely has a pKa closer to physiological pH (~7.4) due to the electron-withdrawing pyridine ring and fluorine substituents, enhancing its utility in biological systems .

- Binding Affinity : Pyridine-based fluorinated boronic acids show higher binding constants for diols (e.g., glucose) compared to phenylboronic acids like 4-MCPBA, which have higher pKa (>8) and lower physiological relevance .

Selectivity in Molecular Interactions

- Proteasome Inhibition: Boronic acid-containing proteasome inhibitors (e.g., Bortezomib) are selectively antagonized by EGCG, a phenomenon dependent on the boronic acid moiety . Fluorination in (2,5-Difluoropyridin-3-yl)boronic acid may alter such interactions by modifying steric and electronic profiles.

Actividad Biológica

(2,5-Difluoropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their role in drug design and development, particularly in the synthesis of bioactive compounds. This article explores the biological activity of (2,5-difluoropyridin-3-yl)boronic acid, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of (2,5-difluoropyridin-3-yl)boronic acid typically involves the use of halogenated pyridine derivatives as starting materials. The compound can be synthesized through metal-halogen exchange followed by boronic acid formation. Various methodologies have been reported to optimize yields and purity, including the use of deep eutectic solvents and palladium catalysts in Suzuki-Miyaura coupling reactions .

(2,5-Difluoropyridin-3-yl)boronic acid exhibits its biological activity primarily through interactions with specific biological targets. It has been shown to act as a ligand for various receptors, including dopamine receptors and serotonin receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease . The compound's ability to modulate receptor activity suggests a multitarget pharmacological profile.

Case Studies and Research Findings

-

Dopamine and Serotonin Receptor Modulation :

- A study evaluated several boronic acid derivatives, including (2,5-difluoropyridin-3-yl)boronic acid, for their agonistic activities on D2 and 5-HT1A receptors. The results indicated that certain derivatives demonstrated significant agonistic effects with EC50 values in the nanomolar range .

- Table 1 summarizes the EC50 values for various compounds tested against D2 and 5-HT1A receptors:

Compound D2 EC50 (nM) 5-HT1A EC50 (nM) 7b 0.9 2.3 34c 3.3 1.4 (2,5-Difluoropyridin-3-yl)boronic acid TBD TBD - Metabolic Stability :

- Anticancer Activity :

Toxicity and Safety Profile

The safety profile of (2,5-difluoropyridin-3-yl)boronic acid is crucial for its therapeutic application. Current research indicates low cytotoxicity in vitro, with IC50 values significantly higher than those observed for effective concentrations against target receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic challenges and reactivity patterns of (2,5-Difluoropyridin-3-yl)boronic acid in multicomponent reactions (MCRs)?

- Methodological Answer : The synthesis of boronic acids often involves precursor prodrugs (e.g., esters) to circumvent purification difficulties . Reactivity in MCRs is influenced by substituent positions: ortho-substituted boronic acids (e.g., 2-fluoro) exhibit reduced efficiency compared to meta/para-substituted analogs due to steric hindrance and electronic effects on Schiff base intermediates. High-throughput mass spectrometry can identify reactivity trends, as shown in IMCRs where free -B(OH)₂ groups enhance reaction success rates via Lewis acid catalysis .

Q. How is (2,5-Difluoropyridin-3-yl)boronic acid employed in saccharide sensing, and what mechanisms govern its binding selectivity?

- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-cis diols via boronate ester formation, with binding affinity modulated by pH and substituent electronic effects. The pKa-lowering effect upon diol binding enhances fluorescence or conductivity changes in sensors. For example, copolymerization with hydrophilic segments (e.g., polyacrylic acid) improves solubility and diol-binding efficiency in glucose-sensing hydrogels . Selectivity can be optimized by minimizing non-specific interactions through buffer adjustments (e.g., borate buffer at elevated pH) .

Q. What are the foundational strategies for incorporating boronic acids into drug discovery pipelines?

- Methodological Answer : Rational design approaches include substrate mimicry, computational modeling, and bioisostere substitution (e.g., replacing carboxylates with boronic acids). Prodrug synthesis is often necessary due to boronic acid instability. For instance, proteasome inhibitors like bortezomib leverage boronic acid's electrophilicity to target catalytic threonine residues .

Advanced Research Questions

Q. How do fluorine substituents and boronic acid geometry influence Lewis acidity and catalytic activity in small-molecule activation?

- Methodological Answer : Fluorine's electron-withdrawing effect enhances Lewis acidity by polarizing the boron center. XRD and Gutmann-Beckett/Childs' methods quantify acidity, as demonstrated in tris(3,5-difluorophenyl)borane, where fluorination increases electrophilicity for frustrated Lewis pair (FLP) catalysis . Substituent positioning (2,5-difluoro vs. monofluoro) further modulates steric and electronic profiles, impacting reaction yields in cross-coupling or hydrogenation .

Q. What experimental strategies improve the specificity of boronic acid-based glycoprotein capture systems?

- Methodological Answer : Surface plasmon resonance (SPR) spectroscopy reveals that secondary interactions (e.g., hydrophobic or ionic) can diminish selectivity. To mitigate this, buffer optimization (e.g., high-pH borate buffers) and surface functionalization with zwitterionic polymers reduce non-specific binding. For example, AECPBA-modified dextran surfaces show enhanced discrimination between glycosylated (e.g., RNase B) and non-glycosylated proteins .

Q. How can thermal stability and decomposition pathways of fluorinated arylboronic acids inform material design for flame-retardant applications?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds and char formation efficiency. Fluorinated boronic acids exhibit higher thermal stability due to strong C-F bonds and boron-oxygen network formation during pyrolysis. Structure-property relationships indicate that multiple boronic acid moieties and electron-deficient aromatic rings enhance flame-retardant performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.